Cas no 1285669-77-3 (1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol)

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is a heterocyclic organic compound featuring a diazepane ring substituted with a methyl group and a propan-2-ol side chain. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The compound's diazepane core offers conformational flexibility, enhancing its utility in ligand design and molecular recognition studies. The hydroxyl group provides a reactive site for further functionalization, enabling derivatization for tailored properties. Its balanced hydrophilicity and lipophilicity contribute to favorable solubility profiles in both aqueous and organic media. The methyl substitution on the diazepane ring may influence steric and electronic properties, making it valuable for structure-activity relationship investigations.
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol structure
1285669-77-3 structure
Product Name:1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
CAS No:1285669-77-3
MF:C9H20N2O
MW:172.267902374268
CID:5178250
Update Time:2026-03-05

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
    • 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
    • Inchi: 1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3
    • InChI Key: JYYZLOILTFDDRF-UHFFFAOYSA-N
    • SMILES: OC(C)CN1CCN(C)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 130
  • XLogP3: 0.2
  • Topological Polar Surface Area: 26.7

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AK Scientific
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1285669-77-3 97%
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$128 2025-02-18
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abcr
AB562467-250mg
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol; .
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€247.50 2024-08-02
abcr
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abcr
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€1443.20 2024-08-02

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1285669-77-3)1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:25
Price ($):855/341
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Additional information on 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol

Chemical Profile of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol (CAS No: 1285669-77-3)

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol, identified by its Chemical Abstracts Service registry number CAS No 1285669-77-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a 4-methyl-1,4-diazepane core linked to a propan-2-ol moiety, exhibits structural features that make it a promising candidate for further investigation in drug discovery and therapeutic applications. The unique combination of a heterocyclic amine scaffold and an alcohol functional group positions this compound as a versatile building block for synthesizing novel bioactive molecules.

The 4-methyl-1,4-diazepane ring system is a well-studied pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets due to its rigid bicyclic structure and presence of nitrogen atoms capable of forming hydrogen bonds. Modifications at the 1-position and 4-position of this ring have been extensively explored to modulate binding affinity and selectivity. In particular, the presence of a methyl group at the 4-position introduces steric hindrance and electronic effects that can fine-tune the pharmacological properties of the compound. The alcohol functionality at the propan-2-ol chain provides an additional site for chemical modification, enabling the synthesis of derivatives with tailored solubility, metabolic stability, and target interaction profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol and biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in neurological disorders, such as serotonin receptors (5-HT receptors) and dopamine receptors. The structural motif shared with known pharmacologically active agents has prompted researchers to explore its potential in treating conditions like depression, anxiety, and neurodegenerative diseases. Preliminary computational studies indicate that the compound can effectively bind to these targets due to its optimized shape and charge distribution.

In vitro pharmacological assays have provided initial insights into the bioactivity of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol. These experiments have revealed promising results in terms of binding affinity and selectivity for certain neurotransmitter receptors. For instance, early data suggests that this compound may interact with serotonin 5-HT1A receptors with high selectivity over other serotonergic receptors. This selectivity is crucial for developing drugs with improved therapeutic profiles, minimizing side effects associated with off-target interactions. Additionally, the compound's ability to cross the blood-brain barrier has been evaluated using passive diffusion models, indicating its potential for central nervous system (CNS) drug development.

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The construction of the 4-methyl-1,4-diazepane core typically involves cyclization reactions followed by functional group transformations to introduce the propan-2-ol moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic hydrogenation techniques have been employed to introduce the methyl group at the 4-position, while protecting group strategies have been utilized to safeguard reactive sites during synthesis.

The chemical stability of 1-(4-Methyl-1,4-diazepan-1-ylo)l propanol is another critical consideration in pharmaceutical development. The compound's susceptibility to degradation under various storage conditions has been assessed through stability studies conducted under accelerated conditions. These studies have revealed that proper formulation strategies can enhance shelf life by minimizing degradation pathways such as oxidation or hydrolysis. Excipients such as stabilizers and antioxidants are often incorporated into drug formulations to protect sensitive compounds like this one from environmental stressors.

The potential therapeutic applications of (CAS No 1285669_77_3) are further supported by its structural similarity to known drugs used in treating neurological disorders. Comparative molecular field analysis (CoMFA) studies have been performed to evaluate how structural variations influence binding affinity and efficacy. These analyses highlight key regions within the molecule that contribute to bioactivity, providing valuable insights for designing next-generation derivatives with enhanced properties. The integration of experimental data with computational modeling has accelerated the drug discovery process significantly.

The toxicological profile of (CAS No 1285669_77_3) has also been examined through preclinical safety assessments conducted on animal models. These studies aim to identify any potential adverse effects associated with exposure to high doses of this compound over extended periods. Preliminary findings suggest that while some mild side effects may be observed at higher concentrations,(CAS No 1285669_77_3) exhibits overall good tolerability when administered at therapeutic doses relevant for human use.

Future research directions for (CAS No 1285669_77_3) include exploring its potential as an intermediate in synthesizing novel therapeutics targeting neurological disorders,(CAS No 1285669_77_3) as well as investigating its interactions with other biological pathways implicated in diseases such as Alzheimer's disease or Parkinson's disease,(CAS No 1285669_77_3) where modulation of neurotransmitter systems plays a critical role in disease progression,(CAS No 1285669_77_3)

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Amadis Chemical Company Limited
(CAS:1285669-77-3)1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
A1229212
Purity:99%/99%
Quantity:5g/1g
Price ($):855/341
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